
(2,6-Dichloro-3-methoxyphenyl)boronic acid
Vue d'ensemble
Description
“(2,6-Dichloro-3-methoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 851756-57-5 . It has a molecular weight of 220.85 and its IUPAC name is 2,6-dichloro-3-methoxyphenylboronic acid . The compound is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
Boronic acids, including “(2,6-Dichloro-3-methoxyphenyl)boronic acid”, are commonly used in palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings . They are also used in the preparation of common building blocks for pharmaceuticals and agrochemicals . The synthesis of boronic acids is relatively simple and well-known .Molecular Structure Analysis
The molecular formula of “(2,6-Dichloro-3-methoxyphenyl)boronic acid” is C7H7BCl2O3 . The InChI code is 1S/C7H7BCl2O3/c1-13-5-3-2-4 (9)6 (7 (5)10)8 (11)12/h2-3,11-12H,1H3 . The compound has a topological polar surface area of 49.7 Ų .Chemical Reactions Analysis
Boronic acids, such as “(2,6-Dichloro-3-methoxyphenyl)boronic acid”, are known to participate in various chemical reactions. For instance, they are involved in Passerini-type reactions, which require a Lewis acid .Physical And Chemical Properties Analysis
“(2,6-Dichloro-3-methoxyphenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 220.84 g/mol , and its exact mass is 219.9865296 g/mol . The compound has a complexity of 170 .Applications De Recherche Scientifique
Protecting Group in Organic Synthesis
(2,6-Dichloro-3-methoxyphenyl)boronic acid is utilized in organic synthesis, specifically in the protection and deprotection of boronic acids. A study by Yan, Jin, & Wang (2005) demonstrated the use of a novel boronic acid protecting group, MPMP-diol, which can be deprotected under mild conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (Yan, Jin, & Wang, 2005).
Macrocyclic Chemistry
In macrocyclic chemistry, boronic acids like (2,6-Dichloro-3-methoxyphenyl)boronic acid are crucial for synthesizing complex molecular structures. Fárfan et al. (1999) described the creation of a tetrameric macrocyclic compound and dimeric boronates using various aryl boronic acids, emphasizing their significance in developing new molecular architectures (Fárfan et al., 1999).
Inorganic Chemistry Applications
Nishihara, Nara, & Osakada (2002) investigated the formation of cationic rhodium complexes with new tetraarylpentaborates, which included (4-methoxyphenyl)boronic acid, a close relative of (2,6-Dichloro-3-methoxyphenyl)boronic acid. This study highlights the role of boronic acids in forming complex inorganic compounds (Nishihara, Nara, & Osakada, 2002).
Fluorescence Studies in Chemistry
Boronic acid derivatives, including (2,6-Dichloro-3-methoxyphenyl)boronic acid, are essential in fluorescence studies. Geethanjali et al. (2015) explored the fluorescence quenching properties of boronic acid derivatives, providing insights into their photophysical characteristics and potential applications in sensing technologies (Geethanjali et al., 2015).
Safety And Hazards
Orientations Futures
Boronic acids, including “(2,6-Dichloro-3-methoxyphenyl)boronic acid”, have been gaining interest in medicinal chemistry . They have shown potential in various applications, such as anticancer, antibacterial, and antiviral activities . The introduction of the boronic acid group to bioactive molecules has been found to modify selectivity, physicochemical, and pharmacokinetic characteristics .
Propriétés
IUPAC Name |
(2,6-dichloro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIVMUOSCRYSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726923 | |
| Record name | (2,6-Dichloro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichloro-3-methoxyphenyl)boronic acid | |
CAS RN |
851756-57-5 | |
| Record name | (2,6-Dichloro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426413.png)
![Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426415.png)
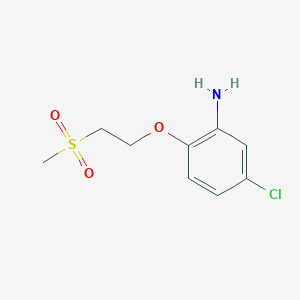
![4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1426417.png)
![3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1426419.png)
![2-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426420.png)
![N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426422.png)
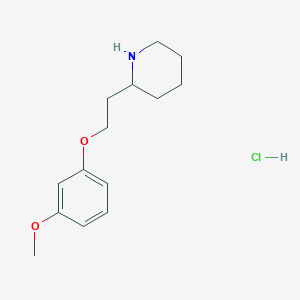
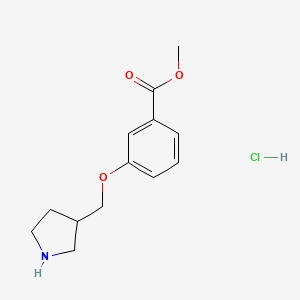
![3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426427.png)

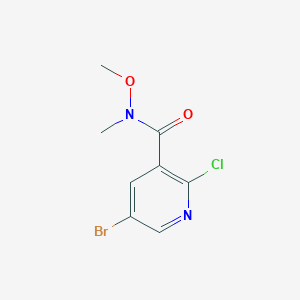
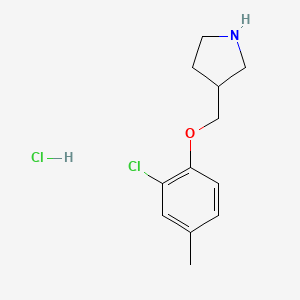
![2-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426433.png)